

# 1-Ethynyl-4-nitrobenzene: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *1-Ethynyl-4-nitrobenzene*

Cat. No.: *B013769*

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## Introduction

**1-Ethynyl-4-nitrobenzene** is an organic compound featuring a nitro group and an ethynyl group attached to a benzene ring. This unique bifunctional structure makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acetylenic proton, while the ethynyl group serves as a handle for various coupling reactions, most notably in the construction of complex molecular architectures. This guide provides a detailed overview of its physicochemical properties, spectral characteristics, a standard experimental protocol for its synthesis, and its key applications in research.

## Physicochemical Properties

The fundamental physicochemical data for **1-Ethynyl-4-nitrobenzene** are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

Property	Value	Source
IUPAC Name	1-Ethynyl-4-nitrobenzene	
CAS Number	937-31-5	
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	
Molecular Weight	147.13 g/mol	
Appearance	Yellow to brown crystalline powder or solid	
Melting Point	149-152 °C	
Boiling Point	276.5±25.0 °C (Predicted)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate	
Density	1.3±0.1 g/cm <sup>3</sup> (Predicted)	
pKa	19.33±0.20 (Predicted)	
LogP	2.15 (Predicted)	

## Spectroscopic Data

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ (ppm) 8.22 (d, J=8.8 Hz, 2H), 7.66 (d, J=8.8 Hz, 2H), 3.25 (s, 1H). The two doublets correspond to the aromatic protons, and the singlet represents the acetylenic proton.
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 101 MHz): δ (ppm) 147.9, 133.5, 129.1, 123.7, 82.1, 81.9.
- Infrared (IR): Key peaks typically appear around 3290 cm<sup>-1</sup> (alkynyl C-H stretch), 2110 cm<sup>-1</sup> (C≡C stretch), and 1520, 1340 cm<sup>-1</sup> (nitro N-O stretches).

## Experimental Protocol: Synthesis via Sonogashira Coupling

A common and efficient method for synthesizing **1-Ethynyl-4-nitrobenzene** is the Sonogashira coupling of a halo-nitrobenzene with a protected acetylene source, followed by deprotection. The following protocol is a representative example.

Objective: To synthesize **1-Ethynyl-4-nitrobenzene** from 1-iodo-4-nitrobenzene and (trimethylsilyl)acetylene.

#### Materials:

- 1-iodo-4-nitrobenzene
- (Trimethylsilyl)acetylene
- Bis(triphenylphosphine)palladium(II) dichloride [ $\text{PdCl}_2(\text{PPh}_3)_2$ ]
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Step 1: Sonogashira Coupling.
  - To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene (1.0 eq),  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.02 eq), and  $\text{CuI}$  (0.04 eq).

- Add anhydrous THF and anhydrous triethylamine (2.0 eq).
- To this stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
- Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, dry over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure to yield the crude TMS-protected product.
- Step 2: Deprotection of the Silyl Group.
  - Dissolve the crude 1-nitro-4-((trimethylsilyl)ethynyl)benzene from the previous step in a mixture of methanol and dichloromethane.
  - Add potassium carbonate (2.0 eq) to the solution.
  - Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
  - Once the reaction is complete, neutralize the mixture with dilute HCl.
  - Extract the product with dichloromethane (3x).
  - Combine the organic layers, wash with saturated  $NaHCO_3$  and brine, dry over anhydrous  $MgSO_4$ , and concentrate in vacuo.
- Step 3: Purification.
  - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **1-Ethynyl-4-nitrobenzene** as a yellow solid.

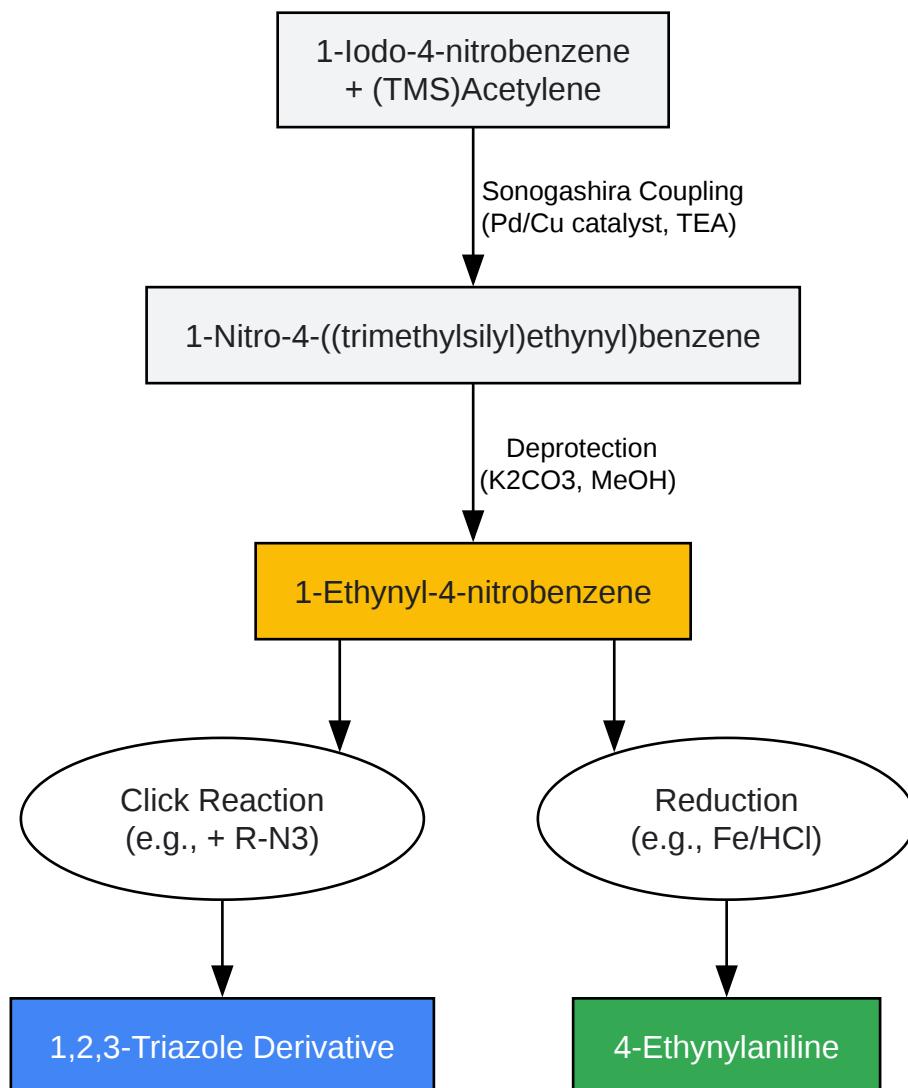
## Reactivity and Applications

The dual functionality of **1-Ethynyl-4-nitrobenzene** makes it a versatile reagent in organic synthesis.

- Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
- Cross-Coupling Reactions: It can undergo further Sonogashira, Suzuki, or other cross-coupling reactions at the alkyne position.
- Reduction: The nitro group can be readily reduced to an amine, providing a route to 4-ethynylaniline, another important bifunctional building block. This allows for subsequent derivatization, such as amide bond formation.
- Material Science: It serves as a precursor for synthesizing conjugated polymers and organic electronic materials, where the nitro group can be used to tune the electronic properties of the final material.

## Workflow and Reaction Diagram

The following diagram illustrates the synthetic pathway and subsequent functionalization of **1-Ethynyl-4-nitrobenzene**.



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Caption: Synthetic pathway and key reactions of **1-Ethynyl-4-nitrobenzene**.

## Safety Information

**1-Ethynyl-4-nitrobenzene** is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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